molecular formula C12H21N3O B2555517 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 1226446-29-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No. B2555517
M. Wt: 223.32
InChI Key: QEQCRTDZSDSXRX-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole-based ligands often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Molecular Structure Analysis

The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .


Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

Scientific Research Applications

Chemical Reactivity and Structural Analysis

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide participates in various chemical reactions, revealing its potential in synthetic chemistry and material science. For instance, the reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates its involvement in complex rearrangements, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing its utility in generating novel heterocyclic compounds (Ledenyova et al., 2018).

Synthesis and Biological Activities

The compound has been implicated in the synthesis of derivatives with potential biological activities. A study demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide could serve as a precursor or model structure in the development of cytotoxic agents against various cancer cell lines (Deady et al., 2003).

Antimycobacterial Activity

Another notable application is in the field of antimicrobial research. Pyrazinecarboxylic acid derivatives, structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide, have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests its potential in designing new antimycobacterial agents or understanding the mechanism of action of existing drugs (Gezginci et al., 1998).

Coordination Chemistry

In coordination chemistry, the synthesis of mononuclear Pd(II) and Pt(II) complexes with didentate ligands derived from 3,5-dimethylpyrazole showcases the versatility of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide in forming complex structures. These complexes have potential applications in catalysis and materials science (Pons et al., 2010).

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound's structural motif, highlights its relevance in medicinal chemistry, particularly in the development of novel antipsychotic agents. These studies provide insights into the therapeutic potential of pyrazole derivatives in treating psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Future Directions

The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-8-10(2)15(14-9)7-6-13-11(16)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQCRTDZSDSXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide

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